4,7-Dichloro-1,8-naphthyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, has been a subject of research in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis
The molecular formula of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile is C9H3Cl2N3 . The average mass is 224.046 Da and the monoisotopic mass is 222.970398 Da .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines, including 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile, have been studied . These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Medicinal Chemistry
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: is a compound of interest in medicinal chemistry due to its naphthyridine core, which is present in various pharmacologically active molecules. Naphthyridines have been explored for their potential in creating new therapeutic agents due to their diverse biological activities . This compound can serve as a key intermediate in synthesizing derivatives with potential anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Materials Science
In materials science, the naphthyridine moiety is utilized in the development of components for light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors . The unique electronic properties of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile make it a valuable precursor for materials that require specific light absorption or emission characteristics.
Chemical Biology
The reactivity of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile with various reagents makes it a versatile tool in chemical biology. It can be used to synthesize complex molecular architectures through multicomponent reactions (MCRs), which are pivotal in constructing medicinally important scaffolds .
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in the construction of heterocyclic compounds. Its ability to undergo reactions such as Friedländer synthesis, hydroamination, and metal-catalyzed synthesis opens up pathways to create a wide array of naphthyridine derivatives .
Pharmaceuticals
4,7-Dichloro-1,8-naphthyridine-3-carbonitrile: is a building block in pharmaceutical manufacturing. It can be used to create compounds like Gemifloxacin, which contains a naphthyridine core and is used to treat bacterial infections . Its derivatives are also under clinical investigation for various therapeutic applications.
Biochemistry
In biochemistry, the compound’s derivatives can interact with biological macromolecules, providing insights into enzyme mechanisms, receptor-ligand interactions, and other biochemical pathways. Its role in the synthesis of bioactive molecules makes it a compound of significant interest in this field .
Analytical Chemistry
The compound’s derivatives can be used as analytical reagents or standards in various chromatographic and spectroscopic methods. Their distinct chemical properties allow for precise measurements and identification of substances in complex mixtures .
Environmental Science
Research into the environmental impact and degradation pathways of 4,7-Dichloro-1,8-naphthyridine-3-carbonitrile and its derivatives is crucial. Understanding its behavior in different environmental conditions helps assess its persistence and potential ecological risks .
Mechanism of Action
The mode of action of a compound generally involves its interaction with its biological target. For instance, it might inhibit an enzyme’s activity, preventing a biochemical reaction from occurring. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways affected by a compound are those that involve the compound’s target. If the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect a compound’s pharmacokinetics include its chemical properties, formulation, route of administration, and individual patient characteristics .
The result of a compound’s action at the molecular and cellular level can vary widely, depending on the nature of the compound and its target. It might lead to cell death, inhibit cell growth, or modulate cell signaling .
The action environment of a compound can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
4,7-dichloro-1,8-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSGEHETMCLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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